齐墩果酸衍生物 1

描述

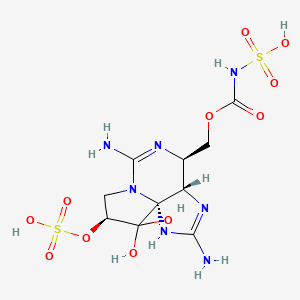

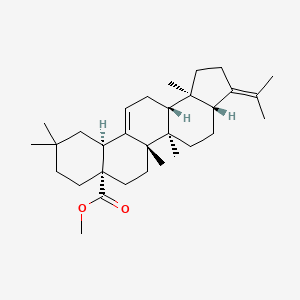

Oleanolic acid derivative 1 is a novel triterpenoid-steroid hybrid molecule . It is a derivative of Oleanolic acid (OA), a pentacyclic triterpenoid widely found in plants . OA has demonstrated potential therapeutic effects on different diseases and their symptoms .

Synthesis Analysis

There have been advances in the design and synthesis of chemical derivatives of OA to enhance its solubility, bioavailability, and potency . For instance, a series of oleanolic acid derivative–chalcone conjugates were designed and synthesized as α-glucosidase inhibitors .Molecular Structure Analysis

The molecular structure of OA is based on a carboxylic functionalization on C-10 of β- and α-amyrin . The molecular formula and weight of OA are C30H48O3 and 456.70 g/mol respectively .Chemical Reactions Analysis

OA serves as a framework for the development of novel semi-synthetic triterpenoids . Chemical modifications of OA have led to the development of a number of derivatives such as 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) which is over 200,000 times more potent than the parent oleanolic acid .Physical And Chemical Properties Analysis

OA and related triterpenes are poorly soluble in aqueous mediums and many common organic solvents such as n-hexane . This has led to a number of approaches to enhance its biopharmaceutical properties .科学研究应用

保肝作用: 齐墩果酸及其衍生物已显示出显着的保肝特性,使其可能对肝脏健康有益 (Pollier & Goossens, 2012)。

抗炎和抗氧化特性: 这些化合物具有抗炎和抗氧化活性,可用于治疗各种慢性疾病 (Ayeleso, Matumba, & Mukwevho, 2017)。

抗癌活性: 齐墩果酸及其合成衍生物,如 CDDO 及其酯类,已显示出预防和治疗癌症的潜力,影响肿瘤细胞中的多个信号通路 (Shanmugam 等,2014)。

抗糖尿病作用: 这些化合物有望用于治疗和管理 2 型糖尿病及其并发症,因为它们可以改善胰岛素信号传导并降低高血糖 (Camer, Yu, Szabo, & Huang, 2014)。

抑制 α-葡萄糖苷酶: 已发现齐墩果酸衍生物可以抑制 α-葡萄糖苷酶,这是一种与糖尿病和肥胖管理相关的酶 (Ali, Jahangir, ul Hussan, & Choudhary, 2002)。

抗菌活性: 齐墩果酸的一些衍生物已显示出对口腔病原体的有效抗菌活性,表明其在口腔健康中的潜在应用 (Capel 等,2011)。

神经系统应用: 齐墩果酸已显示出神经营养作用和促进神经元分化的能力,表明在神经系统疾病中具有潜在应用 (Jo, Wang, Kim, Lee, & Son, 2017)。

作用机制

未来方向

OA and its derivatives are important candidates in the search for alternative therapy in the treatment and management of chronic diseases . There is a surge of interest in the therapeutic potential of OA in the prevention and management of chronic diseases . The development of new anti-liver cancer drugs with reliable effects is of great significance for the adjuvant treatment of early liver cancer surgery and the conservative treatment of advanced liver cancer .

属性

IUPAC Name |

methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bS)-5a,5b,10,10,13b-pentamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2/c1-20(2)21-11-13-28(5)22(21)12-14-30(7)25(28)10-9-23-24-19-27(3,4)15-17-31(24,26(32)33-8)18-16-29(23,30)6/h9,22,24-25H,10-19H2,1-8H3/t22-,24-,25+,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPWKRLDGMBGCA-BUESHWSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(C1CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099854 | |

| Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleanolic acid derivative 1 | |

CAS RN |

1724-18-1 | |

| Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。